Carbonyl-dibenzoic acid
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Overview
Description
Carbonyl-dibenzoic acid is a compound that features two benzoic acid groups connected by a carbonyl group. This structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields. The presence of both carboxylic acid and carbonyl functionalities allows for diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyl-dibenzoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbonyl-dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
Carbonyl-dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonyl-dibenzoic acid involves its interaction with various molecular targets:
Electrophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
Protonation: The carboxylic acid groups can be protonated, enhancing their reactivity.
Radical Reactions: The compound can participate in radical reactions, especially in atmospheric chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler structure with one carboxylic acid group.
Phthalic Acid: Contains two carboxylic acid groups but lacks the central carbonyl group.
Terephthalic Acid: Similar to phthalic acid but with a different arrangement of carboxylic acid groups.
Uniqueness
Carbonyl-dibenzoic acid is unique due to the presence of both carboxylic acid and carbonyl functionalities, which allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
573-32-0 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2-carboxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
OTLMQCNHFVYECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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